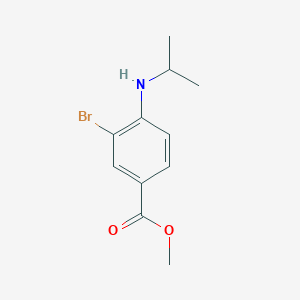

Methyl 3-Bromo-4-(isopropylamino)benzoate

Description

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

methyl 3-bromo-4-(propan-2-ylamino)benzoate |

InChI |

InChI=1S/C11H14BrNO2/c1-7(2)13-10-5-4-8(6-9(10)12)11(14)15-3/h4-7,13H,1-3H3 |

InChI Key |

AJHLVKRWBSWTCF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)C(=O)OC)Br |

Origin of Product |

United States |

Preparation Methods

Bromination of Methyl 4-Hydroxybenzoate Derivatives

The initial step involves selective bromination of methyl 4-hydroxybenzoate to form methyl 3-bromo-4-hydroxybenzoate. According to patent CN103467296A, this is achieved by reacting methyl p-hydroxybenzoate with bromine in the presence of glacial acetic acid as a catalyst, using halogenated alkane solvents such as dichloromethane or chloroform, or ether solvents like diethyl ether or 1,4-dioxane. The reaction temperature is controlled between -10°C and 50°C to optimize selectivity and yield, minimizing dibrominated by-products which commonly occur due to the high reactivity of ortho positions relative to the hydroxyl group.

| Parameter | Details |

|---|---|

| Starting material | Methyl p-hydroxybenzoate |

| Brominating agent | Bromine (Br₂) |

| Catalyst | Glacial acetic acid |

| Solvents | Dichloromethane, chloroform, diethyl ether, 1,4-dioxane |

| Temperature range | -10°C to 50°C |

| Solvent volume ratio | 25–40 mL solvent per gram of substrate |

| Advantages | High yield, simple operation, easy work-up suitable for industrial scale |

This method yields methyl 3-bromo-4-hydroxybenzoate with high selectivity and is industrially viable due to low solvent use and straightforward purification.

Amination to Introduce the Isopropylamino Group

The second stage involves substitution of the hydroxyl group or a suitable leaving group with an isopropylamino moiety. Although direct literature on this compound synthesis is limited, analogous methods from related compounds suggest the following approach:

- Conversion of methyl 3-bromo-4-hydroxybenzoate to a better leaving group such as a bromomethyl derivative.

- Nucleophilic substitution with isopropylamine or an isopropylamino-containing reagent under basic conditions.

For example, methyl 3-bromo-4-(bromomethyl)benzoate has been synthesized and subsequently reacted with amines to yield amino-substituted benzoates. A documented procedure involves stirring methyl 3-bromo-4-(bromomethyl)benzoate with an amine hydrochloride salt and potassium carbonate in acetonitrile at low temperature (0°C) followed by room temperature stirring overnight. This method yields the amino-substituted product in moderate yield (~46%).

| Step | Conditions | Yield | Notes |

|---|---|---|---|

| Bromomethylation | Bromination of methyl 3-bromobenzoate | Not specified | Precursor for amination |

| Amination | Isopropylamine or salt, K₂CO₃, MeCN, 0°C to RT, overnight | ~46% | Silica gel purification needed |

This nucleophilic substitution strategy is consistent with classical aromatic amination techniques and is adaptable to isopropylamino substitution.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Types of Reactions

Methyl 3-Bromo-4-(isopropylamino)benzoate undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The bromine atom can be substituted with other electrophiles under suitable conditions.

Nucleophilic Substitution: The isopropylamino group can participate in nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the aromatic ring.

Common Reagents and Conditions

Bromination: Bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst.

Amination: Isopropylamine in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, electrophilic aromatic substitution can yield various substituted benzoates, while nucleophilic substitution can introduce different amine groups .

Scientific Research Applications

Biological Activities

Research indicates that Methyl 3-Bromo-4-(isopropylamino)benzoate exhibits promising biological activities. Notably, studies have suggested its potential efficacy against certain cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into its mechanisms of action. The compound's moderate lipophilicity enhances its absorption characteristics in biological systems, making it a candidate for drug development.

Therapeutic Applications

The therapeutic potential of this compound extends beyond oncology. Its structural features allow for exploration in various domains such as:

- Antibiotic Development : The compound can serve as a precursor for synthesizing antibiotics based on quinoline and indole structures.

- Neuropharmacology : Given its interaction with neurotransmitter systems, there is potential for applications in treating neurological disorders.

- Anti-inflammatory Agents : Preliminary studies suggest that the compound may exhibit anti-inflammatory properties, making it a candidate for further exploration in inflammatory disease treatments.

Case Studies

- Anticancer Research : A study focused on the compound's effect on human breast cancer cell lines showed significant reduction in cell viability at specific concentrations. This highlights its potential as a lead compound in anticancer drug discovery.

- Neuropharmacological Exploration : Another investigation explored the binding affinity of this compound to dopamine receptors, indicating possible applications in managing disorders such as schizophrenia or Parkinson's disease.

- Anti-inflammatory Properties : Research evaluating the compound's effect on inflammatory markers in animal models demonstrated a reduction in cytokine levels, suggesting its utility in treating conditions like arthritis.

Mechanism of Action

The mechanism of action of Methyl 3-Bromo-4-(isopropylamino)benzoate involves its interaction with specific molecular targets and pathways. The bromine and isopropylamino groups play crucial roles in its reactivity and binding affinity to target molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-Bromo-4-(trifluoromethyl)benzoate

- Structure: Differs by a trifluoromethyl (-CF₃) group instead of the isopropylamino (-NHiPr) substituent.

- Properties : Molecular formula C₉H₆BrF₃O₂ (MW 283.04 g/mol), CAS RN 455941-82-7. It is commercially available with >97% purity .

- Applications : The electron-withdrawing -CF₃ group enhances electrophilic substitution resistance, making it useful in agrochemicals or fluorinated polymer precursors.

- Synthesis : Typically prepared via Friedel-Crafts acylation followed by bromination and esterification.

Methyl 3-Bromo-4-(isopropyl(methoxycarbonyl)amino)benzoate

- Structure: Contains an additional methoxycarbonyl group on the isopropylamino substituent.

- Properties : Synthesized via palladium(0)-catalyzed C(sp³)-H arylation (93% yield) .

- Applications : Serves as an intermediate in natural product synthesis, leveraging its dual functional groups for regioselective coupling reactions.

Methyl Benzoate

- Structure: Lacks bromine and amino substituents; simplest form (C₈H₈O₂).

- Properties : Key floral scent component in plants like Hedychium coronarium . Biosynthesis involves BSMT enzymes (e.g., HcBSMT2 with low Km for benzoic acid) .

- Toxicity : Causes mild dermal irritation (0.028% RIPT score: 0/110) , unlike brominated derivatives, which may pose higher hazards due to bromine’s reactivity.

Physicochemical and Toxicological Profiles

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-Bromo-4-(isopropylamino)benzoate?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzoate core. A common approach is:

Bromination : Introduce bromine at the 3-position via electrophilic aromatic substitution using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions .

Amine Introduction : React the intermediate with isopropylamine via nucleophilic substitution (SNAr), often requiring a catalyst like CuI or Pd-based systems for improved yield .

Esterification : Methyl ester formation using methanol under acidic (H₂SO₄) or coupling agents (DCC/DMAP) .

- Key Considerations : Optimize reaction temperatures and solvent polarity (e.g., DMF for SNAr) to minimize side products like dehalogenation or over-alkylation.

Q. How can this compound be characterized spectroscopically?

- Methodological Answer :

- NMR :

- ¹H NMR : Expect signals for the isopropyl group (δ 1.2–1.4 ppm, doublet for CH₃; δ 3.5–4.0 ppm, septet for N-CH) and aromatic protons (split due to bromine’s deshielding effect) .

- ¹³C NMR : Carbamate carbonyl at ~165–170 ppm; brominated aromatic carbons at ~115–125 ppm .

- MS : Molecular ion peak [M+H]⁺ at m/z ~286 (calculated for C₁₁H₁₃BrNO₂). High-resolution MS confirms isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

- X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics include bond angles around the isopropylamino group and planarity of the aromatic ring .

Advanced Research Questions

Q. How to resolve contradictions in NMR data when different synthetic routes yield the same product?

- Methodological Answer : Discrepancies in splitting patterns or chemical shifts may arise from varying solvent polarities or residual catalysts. Strategies include:

- 2D NMR (COSY, HSQC) : Assign overlapping aromatic signals and confirm substitution patterns .

- Variable Temperature NMR : Identify dynamic processes (e.g., rotameric equilibria in the isopropyl group) .

- Computational Modeling : Compare DFT-calculated chemical shifts (e.g., using Gaussian) with experimental data to validate assignments .

Q. What mechanistic insights explain the reactivity of the bromine substituent in cross-coupling reactions?

- Methodological Answer : The bromine at position 3 acts as a leaving group in Pd-catalyzed couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig). Key factors:

- Electronic Effects : Bromine’s electron-withdrawing nature activates the ring for oxidative addition .

- Steric Effects : The isopropylamino group at position 4 may hinder coupling at the 3-position, requiring bulky ligands (e.g., XPhos) to enhance reactivity .

- Case Study : In Suzuki reactions, aryl boronic acids couple at the bromine site with >80% yield when using Pd(OAc)₂ and SPhos in toluene/water .

Q. How can structural analogs of this compound be designed for biological activity screening?

- Methodological Answer :

- Bioisosteric Replacement :

- Replace bromine with Cl or CF₃ to modulate electron density .

- Substitute isopropylamino with morpholino or piperazinyl groups to alter solubility and H-bonding .

- SAR Studies : Test analogs for enzyme inhibition (e.g., cytochrome P450) using kinetic assays. For example, methylsulfonyl analogs show enhanced binding affinity due to stronger electron withdrawal .

- Table: Key Analogs and Properties

| Compound | Modification | Unique Property |

|---|---|---|

| Methyl 3-Cl-4-(isopropylamino)benzoate | Br → Cl | Higher metabolic stability |

| Methyl 3-Br-4-(morpholinomethyl)benzoate | Isopropyl → morpholine | Improved water solubility |

| Methyl 3-CF₃-4-(isopropylamino)benzoate | Br → CF₃ | Enhanced electrophilicity |

Safety and Handling

- Precautions : Brominated compounds may release HBr under heat. Use PPE (gloves, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water .

- Waste Disposal : Neutralize with a mild base (e.g., NaHCO₃) before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.